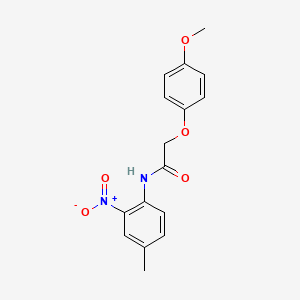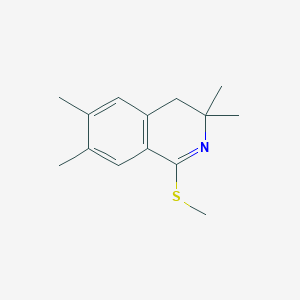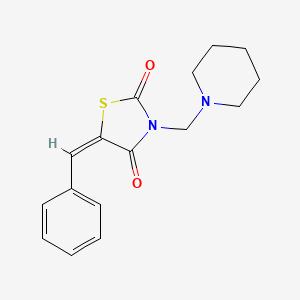
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine, also known as TPEN, is a chelating agent that is commonly used in scientific research. TPEN has a unique structure that allows it to selectively bind to metal ions, making it useful in a variety of applications.
Mecanismo De Acción
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine works by binding to metal ions, such as zinc, copper, and iron, and removing them from solution. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has a high affinity for these metal ions, allowing it to selectively remove them from cells without affecting other cellular components.
Biochemical and Physiological Effects:
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can induce oxidative stress and apoptosis in cells by removing metal ions that are necessary for cellular function. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine in lab experiments is its ability to selectively remove metal ions from cells. This allows researchers to study the effects of metal ion depletion on cellular function. However, N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine. One area of interest is the development of N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine-based therapeutics for the treatment of cancer and other diseases. Additionally, researchers are exploring the use of N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine in the development of new sensors for metal ion detection. Finally, there is ongoing research into the mechanisms underlying N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine-induced apoptosis and oxidative stress.
Métodos De Síntesis
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can be synthesized using a multistep process that involves the reaction of ethylenediamine with various reagents. One common method involves the reaction of ethylenediamine with 2-phenylpropionyl chloride, followed by the addition of triethylamine and sodium borohydride.
Aplicaciones Científicas De Investigación
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has been used in a variety of scientific research applications, including studies on metal ion homeostasis, oxidative stress, and apoptosis. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine is particularly useful in studies that involve the measurement of intracellular metal ion concentrations, as it can selectively remove metal ions from cells.
Propiedades
IUPAC Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-18(6-2)13-14-19(7-3)15-16(4)17-11-9-8-10-12-17/h8-12,16H,5-7,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZKLRJIYJONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)



![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B4985126.png)

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)